Methotrexate alpha-methyl ester
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Overview
Description
Methotrexate alpha-methyl ester is a derivative of methotrexate, a well-known folate antagonist used in the treatment of various diseases, including cancer and autoimmune disorders . This compound has a molecular formula of C21H24N8O5 and a molecular weight of 468.47 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methotrexate alpha-methyl ester can be synthesized through the esterification of methotrexate. The process involves the reaction of methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:
Methotrexate+MethanolH2SO4Methotrexate alpha-methyl ester+Water
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methotrexate alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to methotrexate in the presence of water and a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of oxidized derivatives.
Substitution: The amino groups on the pteridine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Methotrexate and methanol.
Oxidation: Oxidized methotrexate derivatives.
Substitution: Substituted methotrexate derivatives with various functional groups.
Scientific Research Applications
Methotrexate alpha-methyl ester is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of methotrexate derivatives . Its applications include:
Chemistry: Investigating the chemical properties and reactivity of methotrexate derivatives.
Biology: Studying the effects of methotrexate derivatives on cellular processes and metabolic pathways.
Medicine: Exploring potential therapeutic applications and drug delivery systems for methotrexate derivatives.
Industry: Developing new formulations and delivery methods for methotrexate-based drugs.
Mechanism of Action
Methotrexate alpha-methyl ester exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . The compound also promotes the release of adenosine, which has anti-inflammatory effects . The molecular targets and pathways involved include the folate pathway, adenosine signaling, and various inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Aminopterin: An older folate antagonist with similar properties to methotrexate.
Pemetrexed: A multi-targeted antifolate used in cancer therapy.
Uniqueness
Methotrexate alpha-methyl ester is unique due to its esterified form, which may alter its pharmacokinetic properties compared to methotrexate .
Properties
IUPAC Name |
4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDQHNTJJOKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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